molecular formula C19H16ClN3O3S2 B2890578 (Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE CAS No. 324581-73-9

(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE

Cat. No.: B2890578
CAS No.: 324581-73-9
M. Wt: 433.93
InChI Key: FJZIYQPDHGDETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE is a complex organic compound with the molecular formula C19H16ClN3O3S2 and a molecular weight of 433.93 g/mol. This compound is characterized by the presence of a chlorophenyl group, a naphthylamino group, and a sulfonylimino group, making it a unique and versatile molecule in various chemical reactions.

Preparation Methods

The synthesis of (Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE can be compared with other similar compounds, such as:

  • S-[(2Z)-2-(4-bromophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate
  • S-[(2Z)-2-(4-fluorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S2/c20-14-8-10-15(11-9-14)28(25,26)23-18(12-27-19(21)24)22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZIYQPDHGDETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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